molecular formula C18H16FN3O2 B6085841 N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide

Cat. No.: B6085841
M. Wt: 325.3 g/mol
InChI Key: BRBDFVJPMYBPJH-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide is a synthetic organic compound that features a pyrazole ring substituted with a fluorophenyl group and a methoxybenzamide moiety

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-5-methylpyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-12-10-17(22(21-12)14-7-5-6-13(19)11-14)20-18(23)15-8-3-4-9-16(15)24-2/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBDFVJPMYBPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate 1,3-diketone. For instance, 3-methyl-1-phenyl-1H-pyrazole can be synthesized by reacting hydrazine hydrate with 3-methyl-1-phenyl-2-propen-1-one under reflux conditions.

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the pyrazole derivative with a fluorobenzene derivative in the presence of a base such as potassium carbonate.

  • Attachment of the Methoxybenzamide Moiety: : The final step involves coupling the substituted pyrazole with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group of the benzamide moiety, potentially yielding amine derivatives.

  • Substitution: : The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituents introduced.

Scientific Research Applications

  • Medicinal Chemistry: : It is investigated for its anti-inflammatory, analgesic, and anticancer properties. The compound’s ability to inhibit specific enzymes or receptors makes it a candidate for drug development.

  • Biological Studies: : It can be used as a tool compound to study the biological pathways and mechanisms involved in inflammation and cancer.

  • Chemical Biology: : The compound can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Alternatively, it could interact with cancer cell receptors, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide
  • N-[1-(3-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide
  • N-[1-(3-methylphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide

Uniqueness

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and ability to penetrate biological membranes compared to its chloro, bromo, or methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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